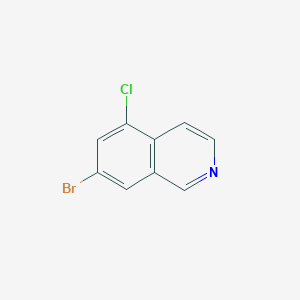

7-Bromo-5-chloroisoquinoline

Beschreibung

7-Bromo-5-chloroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C₉H₅BrClN and a molecular weight of 242.5 g/mol. Structurally, it features a bromine atom at the 7-position and a chlorine atom at the 5-position of the isoquinoline scaffold. This compound is primarily utilized as an organic synthesis intermediate, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its halogen substituents in cross-coupling reactions or nucleophilic substitutions .

For instance, halogen positioning significantly influences physical characteristics like melting point, solubility, and stability. 7-Bromo-1-chloroisoquinoline, for example, is a yellow solid with a melting point of 126–128°C, a predicted boiling point of 349.5±22.0°C, and low water solubility . Similar trends are anticipated for 7-bromo-5-chloroisoquinoline, though differences in substituent positions may alter these values.

Eigenschaften

IUPAC Name |

7-bromo-5-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXVRBZCRPPMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroisoquinoline typically involves halogenation reactions. One common method is the bromination of 5-chloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 7-Bromo-5-chloroisoquinoline may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in these reactions.

Major Products Formed:

Substitution Reactions: Products include derivatives where bromine or chlorine is replaced by groups like methoxy or amino.

Coupling Reactions: Products include biaryl compounds formed by the coupling of 7-Bromo-5-chloroisoquinoline with aryl boronic acids.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-chloroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen positioning affects melting/boiling points. For example, 7-bromo-1-chloroisoquinoline melts at 126–128°C, whereas 5-bromo-8-chloroisoquinoline’s properties remain unreported but may differ due to steric and electronic effects .

- Water solubility is consistently low across halogenated isoquinolines due to hydrophobic aromatic frameworks .

- NMR shifts in analogous compounds (e.g., 7-bromo-1-chloroisoquinoline) suggest that substituents at the 5- and 7-positions would induce distinct deshielding effects on nearby protons .

Biologische Aktivität

7-Bromo-5-chloroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both bromine and chlorine atoms in its structure enhances its reactivity and interaction with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's chemical formula is C_9H_6BrClN, with a molecular weight of approximately 243.54 g/mol. The unique arrangement of the halogen atoms at the 7 and 5 positions significantly influences its chemical behavior and biological activity.

The biological activity of 7-Bromo-5-chloroisoquinoline is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance binding affinity, which can lead to inhibition or activation of various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and enzymes, disrupting cellular signaling pathways.

- Antioxidant Activity : Molecular docking studies suggest potential antioxidant properties, which are crucial in combating oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Biological Activities

The following table summarizes the key biological activities associated with 7-Bromo-5-chloroisoquinoline:

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of 7-Bromo-5-chloroisoquinoline on human colon carcinoma cells (HT29) showed significant inhibition of cell growth with an IC50 value in the nanomolar range. This indicates strong potential for development as an anticancer agent .

- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of 7-Bromo-5-chloroisoquinoline to various protein targets. For instance, docking studies revealed favorable interactions with proteins involved in cancer signaling pathways, suggesting mechanisms for its anticancer activity .

- Antioxidant Efficacy : Research has indicated that the compound may possess antioxidant properties, which are essential for mitigating oxidative stress in degenerative diseases. The antioxidant activity was assessed through various assays measuring free radical scavenging capabilities .

Comparison with Related Compounds

The following table compares 7-Bromo-5-chloroisoquinoline with other isoquinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Bromoisoquinoline | Bromine at position 7 | Antimicrobial |

| 5-Chloroisoquinoline | Chlorine at position 5 | Anticancer |

| 6-Bromo-7-chloroisoquinoline | Bromine at position 6 | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.